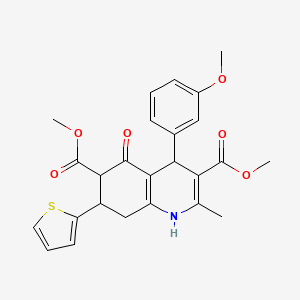![molecular formula C20H13N3O3 B4306091 1-(7-nitrodibenzo[b,f]oxepin-2-yl)-2-phenyldiazene](/img/structure/B4306091.png)
1-(7-nitrodibenzo[b,f]oxepin-2-yl)-2-phenyldiazene
Descripción general
Descripción
1-(7-nitrodibenzo[b,f]oxepin-2-yl)-2-phenyldiazene, commonly known as NBDP, is a diazene compound that has been widely studied for its potential applications in scientific research. NBDP is a highly reactive molecule and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of NBDP is not fully understood, but it is believed to involve the formation of highly reactive nitrogen species that can react with a variety of biomolecules, including proteins, lipids, and DNA. NBDP has been found to induce oxidative stress and cause cell death in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
NBDP has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. NBDP has also been found to be toxic to some types of bacteria and fungi, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBDP is its high reactivity, which makes it a useful tool for the detection of reactive oxygen species and protein conformational changes. However, its high reactivity can also make it difficult to work with, as it can react with a variety of biomolecules and cause non-specific effects. Another limitation of NBDP is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on NBDP. One area of interest is the development of more specific and selective probes for the detection of reactive oxygen species and protein conformational changes. Another area of interest is the development of NBDP derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of NBDP and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
NBDP has been extensively studied for its potential applications in scientific research. It has been found to have a variety of uses, including as a fluorescent probe for the detection of reactive oxygen species, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. NBDP has also been used in the study of protein-protein interactions and as a tool for the detection of protein conformational changes.
Propiedades
IUPAC Name |
(9-nitrobenzo[b][1]benzoxepin-3-yl)-phenyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)18-10-8-14-6-7-15-12-17(9-11-19(15)26-20(14)13-18)22-21-16-4-2-1-3-5-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWUMVRXESYLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)[N+](=O)[O-])C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



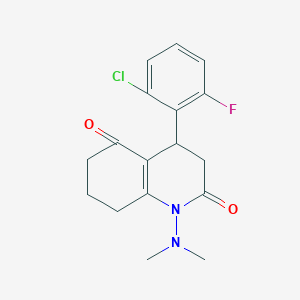


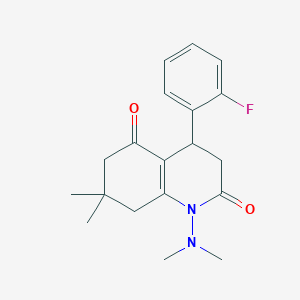
![1-(dimethylamino)-7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4306035.png)
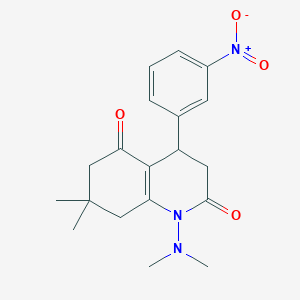
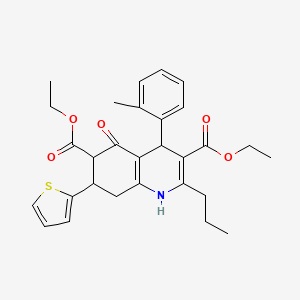

![diethyl 4-[4-(methylthio)phenyl]-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4306065.png)
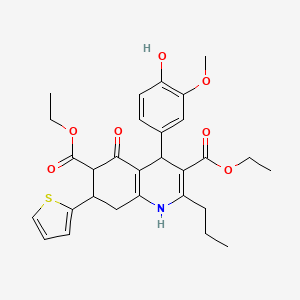
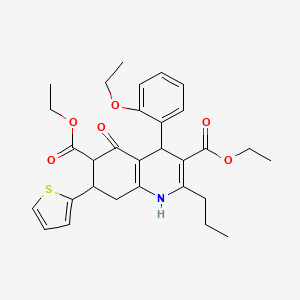
![4,4'-[oxybis(ethane-2,1-diyl-2H-tetrazole-2,5-diyl)]dipyridine](/img/structure/B4306100.png)

